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Compound of Interest

6-(2-Fluorophenyl)pyridazin-3-
Compound Name:
amine

cat. No.: B1520221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of the novel compound 6-(2-Fluorophenyl)pyridazin-3-amine. This molecule is of significant
interest in medicinal chemistry and drug discovery due to its pyridazine core, a scaffold known
for a wide range of biological activities. This document outlines a detailed synthetic protocol,
purification methods, and in-depth characterization data.

Overview and Synthetic Strategy

The synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine is most effectively achieved via a
Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust
and efficient method for the formation of a carbon-carbon bond between a halogenated
pyridazine and an arylboronic acid. The proposed and most logical synthetic pathway involves
the coupling of commercially available 3-amino-6-chloropyridazine with 2-fluorophenylboronic
acid.

Physicochemical Properties
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Property Value

Molecular Formula C10HsFNs

Molecular Weight 189.19 g/mol

CAS Number 1159818-36-6[1]

Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, and chlorinated

solvents (predicted)

Experimental Protocols
Synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine
This protocol is based on established Suzuki-Miyaura coupling reactions for the synthesis of

similar 6-aryl-3-aminopyridazines.

Materials:

3-amino-6-chloropyridazine

» 2-fluorophenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
e Triphenylphosphine (PPhs)

e Sodium carbonate (NazCOs)

e 1,4-Dioxane

o Water (degassed)

o Nitrogen or Argon gas supply

Procedure:
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To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium
carbonate (2.5 eq).

Add palladium(ll) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process
three times.

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
IS consumed.

Upon completion, cool the reaction mixture to room temperature.

Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude 6-(2-Fluorophenyl)pyridazin-3-amine can be purified by column chromatography

on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Prepare a silica gel column in hexane.

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the
column.

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl
acetate and gradually increasing to 50%).

Collect the fractions containing the desired product (monitored by TLC).
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» Combine the pure fractions and evaporate the solvent to yield the purified 6-(2-

Fluorophenyl)pyridazin-3-amine as a solid.

Characterization Data (Predicted)

As experimental data for 6-(2-Fluorophenyl)pyridazin-3-amine is not readily available in the

public domain, the following characterization data is predicted based on the analysis of closely

related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-ds):

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~8.0-7.8 m 2H Ar-H, Pyridazine-H
~7.6-7.4 m 2H Ar-H

~7.3-7.1 m 2H Pyridazine-H, Ar-H
~6.8 brs 2H -NH:z

13C NMR (100 MHz, DMSO-de):
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Chemical Shift (6, ppm) Assignment
~161 (d, J = 245 Hz) C-F

~158 C-NH:2

~150 C-Ar

~132 (d, J = 8 Hz) Ar-CH

~131 (d, J = 2 Hz) Ar-CH

~129 Pyridazine-CH
~125(d, J=4 Hz) Ar-CH

~124 (d, J= 12 Hz) Ar-C

~116 (d, J = 21 Hz) Ar-CH

~115

Pyridazine-CH

Note: The chemical shifts and coupling constants for the fluorophenyl group are predictions and
may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

N-H stretch (asymmetric and

3450-3300 Medium, Broad ]
symmetric)
3100-3000 Medium Aromatic C-H stretch
1620-1580 Strong N-H bend (scissoring)
C=C and C=N stretching in
1580-1450 Strong o
aromatic rings
1250-1200 Strong C-F stretch
~1340 Medium Aromatic C-N stretch

Mass Spectrometry (MS)
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lon Predicted m/z

[M+H]*+ 190.0775

[M+Na]* 212.0594

[M-H]- 188.0629
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Caption: Synthetic route to 6-(2-Fluorophenyl)pyridazin-3-amine.
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Characterization Workflow
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Caption: Workflow for purification and characterization.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and
characterization of 6-(2-Fluorophenyl)pyridazin-3-amine. The Suzuki-Miyaura cross-coupling
is highlighted as an efficient synthetic strategy. The provided predicted characterization data
serves as a benchmark for researchers working on the synthesis and further development of
this and related compounds. This information is intended to facilitate the exploration of the
therapeutic potential of this class of molecules in drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorophenyl-pyridazin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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